
1'-(2,5-dioxopyrrolidin-3-yl)-N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide is a complex organic compound featuring a pyrrolidine ring, a bipiperidine structure, and a sulfonamide group
Preparation Methods
The synthesis of 1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine and bipiperidine precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. .
Scientific Research Applications
1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of 1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Bipiperidine derivatives: These compounds have a bipiperidine core and are used in various medicinal applications.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antibacterial properties. The uniqueness of 1’-(2,5-Dioxo-3-pyrrolidinyl)-N,N-diethyl[4,4’-bipiperidine]-1-sulfonamide lies in its combination of these structural features, which may result in distinct biological and chemical properties .
Properties
CAS No. |
948014-35-5 |
|---|---|
Molecular Formula |
C18H32N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[1-(2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]-N,N-diethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N4O4S/c1-3-21(4-2)27(25,26)22-11-7-15(8-12-22)14-5-9-20(10-6-14)16-13-17(23)19-18(16)24/h14-16H,3-13H2,1-2H3,(H,19,23,24) |
InChI Key |
DLVORPFHIKUMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCN(CC2)C3CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


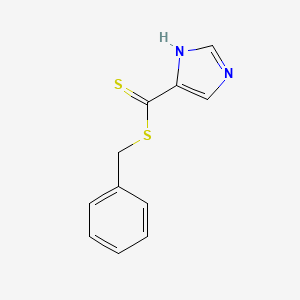
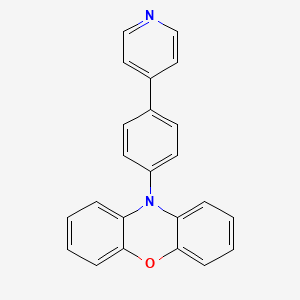

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
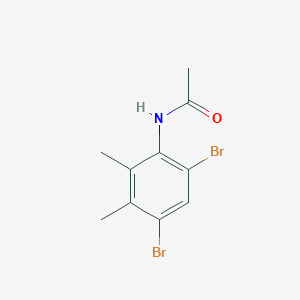
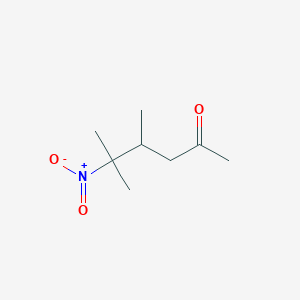
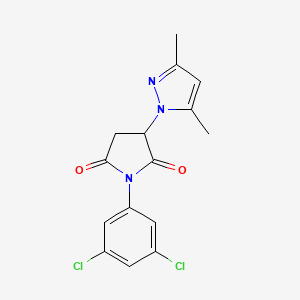
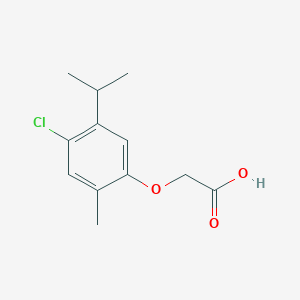

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
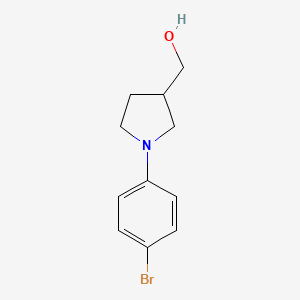
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
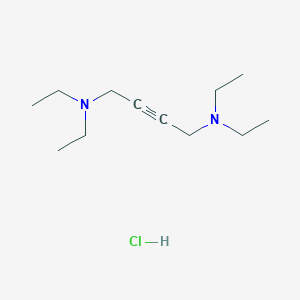
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
